![molecular formula C18H24N2O3 B4889947 3-(1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione CAS No. 89143-29-3](/img/structure/B4889947.png)
3-(1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
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Overview
Description
3-(1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, commonly known as PPD, is a chemical compound that has been extensively studied for its potential use in scientific research. PPD belongs to the class of compounds known as pyrrolidinediones, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of PPD is not fully understood, but it is thought to involve the inhibition of certain enzymes and transporters. In particular, PPD has been shown to inhibit the activity of P-glycoprotein by binding to a specific site on the protein.
Biochemical and Physiological Effects:
PPD has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and transporters. In addition, PPD has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using PPD in lab experiments is its ability to inhibit the activity of P-glycoprotein, which can be useful in studies of drug resistance in cancer cells. However, one limitation of using PPD is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on PPD, including further investigations into its mechanism of action and its potential use in the development of new drugs for the treatment of cancer and other diseases. In addition, future research could explore the potential use of PPD in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
PPD can be synthesized using a variety of methods, including the reaction of 4-propoxybenzaldehyde with piperidine, followed by the addition of maleic anhydride. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
PPD has been investigated for its potential use in a number of scientific research applications, including its ability to inhibit the activity of certain enzymes and transporters. In particular, PPD has been shown to inhibit the activity of P-glycoprotein, a transporter protein that is involved in drug resistance in cancer cells.
properties
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYSTICGZNFLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386030 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
CAS RN |
89143-29-3 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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